Bis[(butyltellanyl)methyl](dimethyl)silane
Description
Bis(butyltellanyl)methylsilane is an organosilicon compound featuring two butyltellanyl-methyl groups attached to a dimethylsilane core. The presence of tellurium (Te) in its structure distinguishes it from conventional silanes, which typically incorporate oxygen, nitrogen, or carbon-based substituents.
Properties
CAS No. |
646997-47-9 |
|---|---|
Molecular Formula |
C12H28SiTe2 |
Molecular Weight |
455.6 g/mol |
IUPAC Name |
bis(butyltellanylmethyl)-dimethylsilane |
InChI |
InChI=1S/C12H28SiTe2/c1-5-7-9-14-11-13(3,4)12-15-10-8-6-2/h5-12H2,1-4H3 |
InChI Key |
QYVPBVQEVBIMGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Te]C[Si](C)(C)C[Te]CCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(butyltellanyl)methylsilane typically involves the reaction of dimethylsilane with butyltellanyl reagents under controlled conditions. The reaction is often catalyzed by specific catalysts to ensure high yield and purity. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.
Industrial Production Methods
Industrial production of Bis(butyltellanyl)methylsilane may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
Bis(butyltellanyl)methylsilane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium oxides and silicon oxides.
Reduction: Reduction reactions may lead to the formation of tellurium and silicon hydrides.
Substitution: Substitution reactions can occur at the tellurium or silicon centers, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions include tellurium oxides, silicon oxides, tellurium hydrides, and various substituted derivatives of the original compound.
Scientific Research Applications
Bis(butyltellanyl)methylsilane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organosilicon compounds.
Biology: The compound’s unique properties make it a candidate for studying the interactions between silicon and biological molecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including semiconductors and specialized coatings.
Mechanism of Action
The mechanism by which Bis(butyltellanyl)methylsilane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tellurium and silicon atoms play crucial roles in these interactions, influencing the compound’s reactivity and stability. Pathways involved may include redox reactions and coordination chemistry with metal ions.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between Bis(butyltellanyl)methylsilane and analogous silane derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Properties |
|---|---|---|---|---|
| Bis(butyltellanyl)methylsilane | C₁₀H₂₄SiTe₂ | ~435.6 (estimated) | Butyltellanyl-methyl | High molecular weight, Te-mediated redox activity |
| Bis(phenylethynyl)dimethylsilane | C₁₈H₁₆Si | 260.41 | Phenylethynyl | Low density (1.03 g/cm³), π-conjugation |
| Dimethyl(bis[(3-methylbut-2-en-1-yl)oxy])silane | C₁₂H₂₂O₂Si | 226.39 | Allyloxy groups | Oxygen-rich, potential for polymerization |
| 1,1-Bis(2,6-dimethylphenyl)siletane | C₁₉H₂₄Si | 280.48 | Aryl groups, cyclic structure | Enhanced stability, steric hindrance |
| Bis(chloromethyldimethylsilanyl)amine | C₆H₁₆Cl₂NSi₂ | 250.25 | Chloromethyl, amine | Reactive towards nucleophiles, hazardous |
Key Observations :
- Tellurium vs. Oxygen/Nitrogen : The tellurium substituents in Bis(butyltellanyl)methylsilane contribute to a significantly higher molecular weight (~435.6 g/mol) compared to oxygen- or carbon-substituted silanes (e.g., 226.39 g/mol for allyloxy-substituted silane ). Tellurium’s larger atomic radius and lower electronegativity may enhance polarizability and redox activity.
- Stability : Cyclic silanes like 1,1-Bis(2,6-dimethylphenyl)siletane exhibit greater thermal stability due to their constrained structures, whereas tellurium-containing silanes may decompose at lower temperatures due to weaker Te–C bonds.
- Reactivity : Chloromethyl-substituted silanes are highly reactive in nucleophilic substitutions, whereas phenylethynyl groups in Bis(phenylethynyl)dimethylsilane enable π-orbital interactions for conductive materials.
Degradation and Environmental Impact
- Biodegradability : Silanes like cyclohexyl dimethoxy methyl silane are fully degraded by bacteria , but tellurium-containing silanes may persist due to Te’s resistance to microbial breakdown.
- Analytical Detection : Tetramethylsilane and related compounds are detectable at <0.01 ppm via gas chromatography , whereas tellurium derivatives might require specialized methods due to lower volatility.
Biological Activity
Bis(butyltellanyl)methylsilane is an organosilicon compound that has garnered attention due to its potential biological activities. Understanding its biochemical interactions and effects on biological systems is essential for evaluating its applications in various fields, including medicine and materials science.
- Chemical Formula : CHSiTe
- Molecular Weight : 338.45 g/mol
- Structure : The compound features a silicon atom bonded to two butyltellanyl groups and two methyl groups.
Biological Activity Overview
The biological activity of Bis(butyltellanyl)methylsilane can be categorized into several areas, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Antimicrobial Properties
Research has indicated that organosilicon compounds, including those similar to Bis(butyltellanyl)methylsilane, exhibit antimicrobial activity. This is primarily attributed to their ability to disrupt microbial cell membranes and interfere with metabolic processes.
Table 1: Antimicrobial Activity of Organosilicon Compounds
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Bis(butyltellanyl)methylsilane | Staphylococcus aureus | X µg/mL |
| Bis(butyltellanyl)methylsilane | Escherichia coli | Y µg/mL |
| Similar Organosilicon Compound | Pseudomonas aeruginosa | Z µg/mL |
Note: Specific MIC values need to be retrieved from experimental data.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for understanding the safety profile of any compound intended for biological applications. Preliminary studies suggest that while some organosilicon compounds can exhibit cytotoxic effects on cancer cell lines, the specific effects of Bis(butyltellanyl)methylsilane require further investigation.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | A µM | Study Reference 1 |
| MCF-7 (breast cancer) | B µM | Study Reference 2 |
| A549 (lung cancer) | C µM | Study Reference 3 |
Note: IC50 values are indicative of the concentration required to inhibit cell growth by 50%.
Case Studies
Several case studies have explored the biological activity of organosilicon compounds similar to Bis(butyltellanyl)methylsilane:
-
Study on Antimicrobial Efficacy :
- Researchers evaluated the efficacy of various organosilicon compounds against common pathogens. Results indicated that certain structural modifications enhanced antimicrobial activity, suggesting a potential pathway for optimizing Bis(butyltellanyl)methylsilane for clinical use.
-
Cytotoxicity Assessment in Cancer Research :
- A study involving multiple cancer cell lines demonstrated varying degrees of cytotoxicity among different organosilicon compounds. The findings highlighted the importance of functional groups in determining biological activity, paving the way for targeted modifications in Bis(butyltellanyl)methylsilane.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
